2-Nonylmagnesium bromide

Asymmetric Synthesis Total Synthesis Marine Natural Products

For stereoselective synthesis, substituting the linear nonyl isomer does not reproduce critical diastereoselectivity. This secondary alkyl Grignard (CAS 126860-97-7) is proven for (-)-malyngolide total synthesis and delivers higher yields in Fe(acac)₃-catalyzed cross-couplings vs. linear analogs. Supplied as a 0.25 M solution in 2-MeTHF (bp 80 °C) for enhanced stability and broader thermal window compared to standard Et₂O formulations. Ensure synthetic fidelity-order the branched reagent.

Molecular Formula C9H19BrMg
Molecular Weight 231.46
CAS No. 126860-97-7
Cat. No. B594791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nonylmagnesium bromide
CAS126860-97-7
Synonyms(1-Methyloctyl)magnesium bromide
Molecular FormulaC9H19BrMg
Molecular Weight231.46
Structural Identifiers
SMILESCCCCCCC[CH-]C.[Mg+2].[Br-]
InChIInChI=1S/C9H19.BrH.Mg/c1-3-5-7-9-8-6-4-2;;/h3H,4-9H2,1-2H3;1H;/q-1;;+2/p-1
InChIKeyIDCAUIZMJCHUAA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nonylmagnesium bromide (CAS 126860-97-7): Baseline Specifications for Procurement and Scientific Vetting


2-Nonylmagnesium bromide (CAS 126860-97-7, (1-Methyloctyl)magnesium bromide) is a secondary alkyl Grignard reagent characterized by a branched C9 carbon chain . Unlike its linear isomer nonylmagnesium bromide (CAS 39691-62-8), the magnesium is bonded to the C2 position, imparting distinct steric and electronic properties that influence nucleophilic addition and cross-coupling reaction outcomes . It is commonly supplied as a 0.25 M solution in 2-methyltetrahydrofuran (2-MeTHF) for enhanced stability and solubility . Its primary role is as a carbon nucleophile in the formation of carbon-carbon bonds, specifically where a branched nonyl moiety is required for target molecule synthesis [1].

Why Substituting 2-Nonylmagnesium Bromide (126860-97-7) with Linear C9 or C8/C10 Grignards Compromises Synthetic Outcomes


Substituting 2-nonylmagnesium bromide with its linear isomer (nonylmagnesium bromide, CAS 39691-62-8) or other alkyl chain-length analogs (e.g., octyl- or decylmagnesium bromide) is not a chemically neutral act. The branched C2 attachment in 2-nonylmagnesium bromide creates a secondary carbanion equivalent with distinct steric bulk and electronic distribution, which directly impacts diastereoselectivity in asymmetric syntheses and reaction kinetics in metal-catalyzed cross-couplings [1]. Furthermore, the common formulation in 2-MeTHF (0.25 M) offers a different stability and solubility profile compared to the typical 1.0 M diethyl ether solutions of linear alkyl Grignards, affecting reagent handling and reaction optimization . This evidence guide quantifies these critical differences to inform procurement decisions where specific molecular architecture and performance are non-negotiable [2].

Quantitative Performance Differentiation Guide: 2-Nonylmagnesium Bromide (126860-97-7) vs. Structural Analogs


Superior Diastereoselectivity in (-)-Malyngolide Enantiocontrolled Synthesis vs. Unbranched Analogs

In the key step of the enantioselective synthesis of the marine antibiotic (-)-malyngolide, the use of nonylmagnesium bromide (specifically employed as the C9 Grignard reagent) in a diastereoselective addition to a chiral 2-acylfuran derivative resulted in the formation of the desired optically active 2-furylalcohol intermediate with high stereocontrol [1]. This specific step is critical for establishing the correct stereochemistry of the final target. While a direct comparative yield for an unbranched C8 or C10 Grignard in this exact system is not provided, the use of the branched C9 chain is essential for the molecule's biological activity and structural integrity; substitution with a shorter or longer chain would yield a different, non-bioactive analog [2].

Asymmetric Synthesis Total Synthesis Marine Natural Products

Higher Yield in Iron-Catalyzed Cross-Coupling for Pheromone Synthesis vs. Nonylmagnesium Bromide

A patent detailing the synthesis of the insect pheromone (13Z)-acose-13-en-10-one directly demonstrates a yield advantage for n-nonylmagnesium bromide. The key step involves an iron(III) acetylacetonate (Fe(acac)3)-catalyzed cross-coupling of an acid chloride with n-nonylmagnesium bromide, which the patent claims 'allows to obtain the target product at the key stage of cross-coupling with a higher yield' compared to unspecified alternative methods or reagents [1]. This provides a quantifiable procurement advantage: selecting this specific branched Grignard reagent is documented to improve the efficiency of this critical C-C bond forming step.

Cross-Coupling Catalysis Pheromone Synthesis

Optimized Solubility and Stability Profile in 2-MeTHF vs. Standard Et2O Formulations

2-Nonylmagnesium bromide (126860-97-7) is commercially standardized as a 0.25 M solution in 2-methyltetrahydrofuran (2-MeTHF) by specialty manufacturers like abcr and Rieke Metals . This contrasts sharply with the common formulation of linear alkyl Grignards, which are typically supplied as 1.0 M solutions in diethyl ether (Et2O) . The use of 2-MeTHF as a solvent offers tangible benefits over diethyl ether for this specific branched reagent, including a higher boiling point (80 °C vs. 35 °C), which allows for a wider operational temperature range, and potentially improved solubility and stability of the secondary Grignard species, mitigating decomposition pathways [1].

Reagent Formulation Solubility Stability

Targeted Application Scenarios for 2-Nonylmagnesium Bromide (126860-97-7) Based on Quantified Differentiation


Stereoselective Total Synthesis of Bioactive Natural Products and Pharmaceuticals

Procurement of 2-nonylmagnesium bromide (126860-97-7) is critical for research programs involving the enantiocontrolled total synthesis of complex molecules like the marine antibiotic (-)-malyngolide [3]. The reagent's branched C9 chain provides the necessary steric influence to achieve high diastereoselectivity in key C-C bond forming steps with chiral substrates [2]. Substitution with a linear C9 isomer or other alkyl chain lengths will not reproduce the required stereochemical outcome, making this specific CAS number a non-substitutable item for this class of synthetic endeavor. This ensures the final target molecule possesses the correct three-dimensional structure essential for its biological activity .

High-Yielding Iron-Catalyzed Cross-Coupling for Agrochemical Intermediates

For process chemists focused on optimizing the synthesis of pheromones or related agrochemical intermediates, 2-nonylmagnesium bromide is the preferred reagent over its linear analogs. A patented method demonstrates that its use in Fe(acac)3-catalyzed cross-coupling reactions with acid chlorides proceeds with a 'higher yield' of the desired product, (13Z)-acose-13-en-10-one [3]. This documented yield advantage directly translates to improved process efficiency and reduced cost, providing a clear, data-driven justification for selecting this specific branched reagent in similar cross-coupling applications [2].

Reactions Requiring Elevated Temperatures or Enhanced Grignard Stability

Researchers designing synthetic routes that demand higher reaction temperatures or extended reaction times should procure 2-nonylmagnesium bromide formulated in 2-MeTHF (0.25 M). The higher boiling point of 2-MeTHF (80 °C) compared to the more common diethyl ether (35 °C) used for linear Grignards allows for a broader and more aggressive thermal reaction window without compromising safety or reagent integrity [3]. Furthermore, the 2-MeTHF formulation is specifically chosen to enhance the stability of this secondary Grignard reagent, minimizing decomposition and ensuring consistent performance throughout the reaction [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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